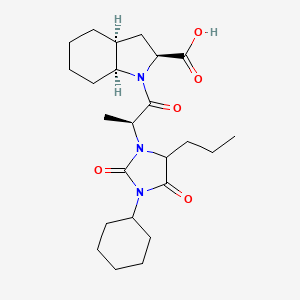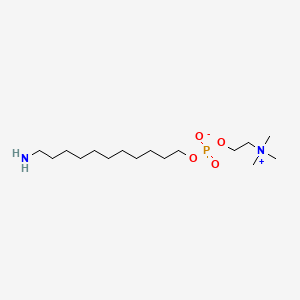
11-Aminoundecyl 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“11-Aminoundecyl 2-(trimethylazaniumyl)ethyl phosphate” is a chemical compound with the molecular formula C16H37N2O4P and a molecular weight of 352.456. It is related to Miltefosine, a broad-spectrum antimicrobial, anti-leishmanial, phospholipid drug that was originally developed in the 1980s as an anti-cancer agent .
Aplicaciones Científicas De Investigación
Phosphates in Drug Delivery Systems
Phosphates, phosphonates, and phosphinates are widely researched for their potential in drug delivery applications. Their chemical structures allow for the design of prodrugs, enhancing the bioavailability and targeting of therapeutic agents. Prodrugs of these compounds have shown promise in overcoming drug delivery barriers, with applications in antiviral, anticancer treatments, and beyond. The development of these prodrugs necessitates innovative research to fully realize their potential in medical applications (Krise & Stella, 1996).
Phosphate Solubilization for Agricultural Enhancement
The solubilization of phosphate rocks using microbial action represents a significant application in agriculture. Phosphate-solubilizing microorganisms, grown on agro-industrial wastes, showcase a multifunctional approach to enhancing plant growth, improving soil properties, and contributing to sustainable agricultural practices. This application underscores the importance of phosphates in environmental sustainability and agricultural productivity (Vassileva et al., 2010).
Phosphates in Biomedical Applications
Research into zirconium and titanium phosphates highlights the importance of phosphate compounds in the biomedical field, particularly for drug delivery systems. These materials exhibit outstanding physical and chemical properties, making them suitable for various medicinal applications, including bone regeneration and as carriers for targeted drug delivery (Amghouz et al., 2022).
Environmental and Toxicological Studies
Understanding the environmental and health impacts of phosphate compounds is crucial. Studies on organophosphorus flame retardants, for example, assess their neurotoxic, reproductive, and carcinogenic effects, providing vital information for safe use and regulatory purposes (Bruchajzer et al., 2015).
Propiedades
IUPAC Name |
11-aminoundecyl 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H37N2O4P/c1-18(2,3)14-16-22-23(19,20)21-15-12-10-8-6-4-5-7-9-11-13-17/h4-17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWSHNJWUJJAAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37N2O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B584440.png)
![1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI)](/img/no-structure.png)
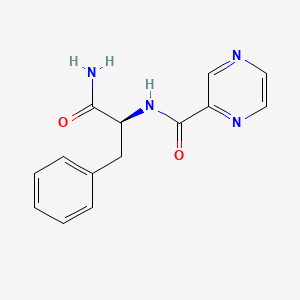


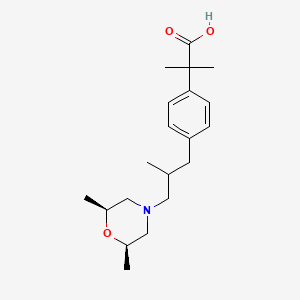
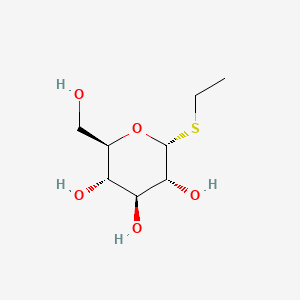
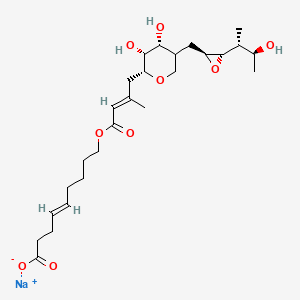
![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)
